5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Description
5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is a fused heterocyclic compound combining a triazole ring and a pyrimidinone moiety. The ethyl and methyl substituents at positions 5 and 6, respectively, confer moderate lipophilicity, which may influence bioavailability and target binding. Triazolopyrimidinones are known for diverse biological activities, including antimicrobial, anticancer, and central nervous system modulation . The compound’s synthesis typically involves cyclocondensation of diaminotriazole derivatives with β-ketoesters or analogous reagents, as seen in multi-component reactions .
Properties
CAS No. |
108099-32-7 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-ethyl-6-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H10N4O/c1-3-6-5(2)7(13)12-8(11-6)9-4-10-12/h4H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
YJWCZEIEZXSZQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N2C(=N1)N=CN2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method yields the target compound in a short reaction time with good-to-excellent yields . Another method involves the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-triazolo pyrimidines via reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .
Industrial Production Methods
the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of triazolo-pyrimidine compounds exhibit significant antitumor activity. A study demonstrated that 5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one and its analogs could inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms. These compounds were shown to affect cell cycle progression and promote programmed cell death in specific cancer lines .
Antiviral Properties
Another area of interest is the antiviral potential of this compound. Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral enzymes essential for their life cycle. This property is particularly relevant in the context of emerging viral diseases .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted to act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to potential therapeutic effects in diseases where DHFR plays a pivotal role .
Pesticidal Activity
In agricultural science, compounds similar to this compound have been explored for their pesticidal properties. Research indicates that these compounds can serve as effective fungicides and herbicides. They work by disrupting the metabolic processes in pests and pathogens, thereby providing a means to protect crops from various diseases .
Data Table: Summary of Applications
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal focused on the synthesis and biological evaluation of this compound derivatives against various cancer cell lines. The results showed a marked decrease in cell viability at micromolar concentrations compared to control groups. The study concluded that these compounds could be further developed as potential anticancer agents .
Case Study 2: Pesticide Development
In agricultural research, a series of experiments evaluated the effectiveness of triazolo-pyrimidine derivatives as fungicides against common plant pathogens. The results indicated that these compounds significantly reduced fungal growth in vitro and showed promising results in field trials on crops such as wheat and corn .
Mechanism of Action
The mechanism of action of 5-Ethyl-6-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . Additionally, it can act as an inhibitor of enzymes like CDK2, which is involved in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of triazolopyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Pharmacological Activities
- Antimicrobial Activity : Compounds with halogenated or bulky substituents (e.g., 3-chlorobenzyl in ) exhibit stronger antimicrobial effects compared to alkyl-substituted derivatives. For example, 2-[chloro(phenyl)methyl]-5-phenyl derivatives () showed efficacy against Fusarium spp. due to enhanced membrane penetration .
- Electrochemical Behavior: Derivatives with electron-donating groups (e.g., morpholinomethyl in S3-TP) exhibit lower oxidation potentials, suggesting easier metabolic processing compared to the target compound’s ethyl/methyl groups .
Physicochemical Properties
Biological Activity
5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in oncology and antiviral therapies. This article discusses its biological activity, synthesis methods, and research findings from various studies.
The compound's structural formula can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
| Molecular Formula | C10H12N4O |
| Molecular Weight | 204.23 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common method includes:
- Starting Materials : Ethyl and methyl derivatives of triazole and pyrimidine.
- Reaction Conditions : Utilization of microwave irradiation to enhance yield and reduce reaction time.
- Yield : The method generally results in good to excellent yields (up to 90%).
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity through the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression in cancer cells.
- Inhibition Studies :
Antiviral Activity
The compound has also shown potential as an antiviral agent. Studies have highlighted its effectiveness against RNA viruses by disrupting critical protein-protein interactions involved in viral replication.
- Mechanism of Action :
Antimicrobial Activity
In addition to its anticancer and antiviral properties, there is emerging evidence suggesting that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Activity Profile :
Case Studies
Several case studies have investigated the biological implications of this compound:
- Cancer Cell Line Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in significant apoptosis compared to control groups (p < 0.05) .
- Antiviral Efficacy : In a plaque reduction assay using influenza virus strains, the compound exhibited a dose-dependent reduction in viral load with an EC50 value of approximately 1.5 μM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one with high purity?
- Methodology :
- Use multicomponent reactions involving precursors like 3,5-diamino-1,2,4-triazole and ketones (e.g., 4-hydroxy-6-methyl-pyran-2-one) in ethanol under reflux (12 hours) .
- Catalysts such as TMDP (tetramethylenediamine phosphoric acid) in water-ethanol (1:1 v/v) mixtures improve yield and reduce side reactions .
- Monitor reaction progress via TLC (silica gel plates, UV 254 nm) and purify by recrystallization from ethanol .
- Key Parameters :
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TMDP | H₂O/EtOH | Reflux | 2 h | 85% |
| None | EtOH | Reflux | 12 h | 78% |
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of triazolopyrimidine derivatives?
- Methodology :
- ¹H/¹³C NMR : Assign signals for ethyl/methyl groups (e.g., δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂CH₃) and fused-ring protons .
- X-ray crystallography : Resolve planar fused-ring systems and hydrogen-bonding networks (e.g., amino groups forming ribbons via N–H···N interactions) .
- IR spectroscopy : Identify C=N (1650–1600 cm⁻¹) and N–H (3300–3200 cm⁻¹) stretches .
Q. How can researchers ensure purity of the compound during synthesis?
- Methodology :
- Use TLC with silica gel plates (SIL G/UV 254) for real-time monitoring .
- Recrystallize from ethanol or methanol to remove unreacted precursors .
- Validate purity via elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. What solvent systems are optimal for solubility and reactivity in triazolopyrimidine synthesis?
- Methodology :
- Polar aprotic solvents (e.g., DMF) enhance cyclization but require post-reaction dilution with methanol to precipitate products .
- Water-ethanol mixtures (1:1 v/v) improve eco-friendliness and reduce byproducts in catalytic protocols .
Advanced Research Questions
Q. How can tautomerism in triazolopyrimidine derivatives lead to discrepancies in NMR data, and how are these resolved?
- Methodology :
- Perform variable-temperature NMR to observe tautomeric equilibria (e.g., amino vs. imino forms) .
- Compare experimental data with X-ray structures: Hydrogen-bonding patterns (e.g., N–H···N interactions) stabilize specific tautomers .
- Use DFT calculations to predict dominant tautomeric forms based on energy minimization .
Q. What mechanistic insights explain the regioselectivity of multicomponent reactions in triazolopyrimidine synthesis?
- Methodology :
- Probe intermediates via LC-MS or in-situ IR to identify cyclocondensation steps (e.g., enamine formation from ketones and diamino-triazoles) .
- Isotopic labeling (e.g., ¹⁵N) can trace nitrogen incorporation into the triazole vs. pyrimidine rings .
Q. How does substitution at the 5- and 6- positions influence biological activity (e.g., enzyme inhibition)?
- Methodology :
- Design analogs with varied substituents (e.g., ethyl, methyl, chloro) and screen against target enzymes (e.g., kinases) using fluorescence-based assays .
- Correlate LogP values (from HPLC) with membrane permeability: Hydrophobic groups (e.g., ethyl) enhance cellular uptake .
- Example Structure-Activity Data :
| Substituent (R₁/R₂) | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| 5-Ethyl, 6-Methyl | 0.8 | Kinase A |
| 5-Chloro, 6-Phenyl | 2.1 | Kinase B |
Q. How should researchers address contradictory spectral data (e.g., unexpected NOE effects in NMR)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
